molecular formula C7H4N2O3 B6359204 5-Cyano-6-hydroxynicotinic Acid CAS No. 1427083-36-0

5-Cyano-6-hydroxynicotinic Acid

Cat. No.: B6359204
CAS No.: 1427083-36-0
M. Wt: 164.12 g/mol
InChI Key: BNNQTMPZASYUQJ-UHFFFAOYSA-N
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Description

5-Cyano-6-hydroxynicotinic Acid (CAS: 1427083-36-0) is a substituted nicotinic acid derivative characterized by a cyano (-CN) group at position 5 and a hydroxyl (-OH) group at position 6 on the pyridine ring. The compound is hypothesized to serve as a synthetic intermediate or metabolite in agrochemical or pharmaceutical research, given its structural resemblance to known nicotinic acid derivatives involved in pesticide degradation pathways .

Properties

IUPAC Name

5-cyano-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)3-9-6(4)10/h1,3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNQTMPZASYUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-hydroxynicotinic acid typically involves the nitration of 6-hydroxynicotinic acid, followed by a reduction process to introduce the cyano group. The reaction conditions often include the use of strong acids and reducing agents to achieve the desired product. For example, nitration can be carried out using concentrated nitric acid, and the reduction step may involve the use of sodium cyanide or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyano-6-hydroxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-6-hydroxynicotinic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and hydroxyl groups play crucial roles in these interactions, facilitating strong binding to the target proteins. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Reactivity: The cyano group in this compound is strongly electron-withdrawing, which may enhance the acidity of the adjacent hydroxyl group compared to 6-hydroxynicotinic acid. This property could influence its solubility and reactivity in aqueous environments . Methyl or chloro substituents (e.g., in 5-hydroxy-6-methylnicotinic acid or 6-chloronicotinic acid) increase lipophilicity, affecting bioavailability and environmental persistence. Chlorinated derivatives like 6-chloronicotinic acid are particularly notable as persistent metabolites of systemic pesticides .

Biological Relevance: 6-Hydroxynicotinic Acid is a critical intermediate in bacterial catabolism of nicotinic acid, undergoing oxidative decarboxylation to form dihydroxypyridine derivatives .

Applications in Research: 5-Aminonicotinic Acid and 5-Hydroxynicotinic Acid are widely used in medicinal chemistry for constructing nitrogen-containing heterocycles, such as kinase inhibitors or metal chelators .

Biological Activity

5-Cyano-6-hydroxynicotinic acid (5-Cyano-6-HNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, molecular mechanisms, and relevant case studies that highlight its biological significance.

This compound is characterized by its unique structural features, which include both cyano and hydroxyl groups. These functional groups contribute to its reactivity and ability to interact with various biological targets.

Key Interactions:

  • Enzyme Interactions: The compound is known to interact with enzymes such as 6-hydroxynicotinic acid 3-monooxygenase, which catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. This reaction plays a crucial role in the metabolic pathways involving nicotinic acid derivatives.
  • Cellular Effects: Studies indicate that 5-Cyano-6-HNA influences cell signaling pathways and gene expression related to oxidative stress response and detoxification processes. It has been shown to modulate cellular metabolism, affecting various cellular functions.

Molecular Mechanism

The molecular mechanism of action for 5-Cyano-6-HNA involves specific binding interactions with biomolecules, leading to the production of reactive intermediates that can modulate cellular processes.

Mechanism Overview:

  • Binding to Enzymes: The compound acts as a substrate for specific enzymes, facilitating biochemical reactions that alter metabolic pathways.
  • Gene Regulation: It has been observed to affect the expression of genes involved in stress response mechanisms, potentially enhancing cellular resilience against oxidative damage .

Dosage Effects in Animal Models

Research indicates that the effects of 5-Cyano-6-HNA vary significantly with dosage in animal models:

  • Low Doses: At lower concentrations, the compound may exhibit beneficial effects on cellular metabolism and gene expression.
  • High Doses: Conversely, at elevated doses, it can induce oxidative stress and cellular damage, highlighting the importance of dosage in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Cyano-6-HNA, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity:

A study demonstrated that 5-Cyano-6-HNA exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Properties:

In vitro studies have shown that 5-Cyano-6-HNA can inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. Notably, it has been found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism of action in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Cyano-6-HNA, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compound Cyano and hydroxyl groupsAntimicrobial, anticancer
6-Hydroxynicotinic Acid Hydroxyl group onlyModerate antimicrobial activity
Nicotinic Acid Carboxyl groupEssential for metabolic processes

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